REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]#N.[CH3:8][N:9]([CH:11]=O)C.[ClH:13].O.C[N:16]([CH:18]=O)C>Cl>[Cl:13][C:8]1[CH:5]=[CH:4][C:3]([C:18]#[N:16])=[CH:11][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
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13.2 g
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Type
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reactant
|
Smiles
|
CN(C=CC#N)C
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O.Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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an after-reaction time of 2 h
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Duration
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2 h
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Type
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ADDITION
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Details
|
this solution was added dropwise
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Type
|
TEMPERATURE
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Details
|
by cooling
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |